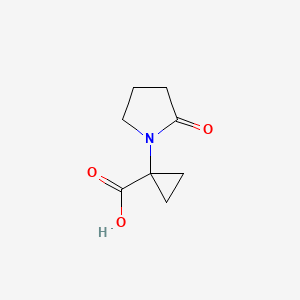

1-(2-Oxopyrrolidin-1-yl)cyclopropanecarboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2-oxopyrrolidin-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-6-2-1-5-9(6)8(3-4-8)7(11)12/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQNZCSAHNGORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223771 | |

| Record name | 1-(2-Oxo-1-pyrrolidinyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67118-33-6 | |

| Record name | 1-(2-Oxo-1-pyrrolidinyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67118-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Oxo-1-pyrrolidinyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(2-Oxopyrrolidin-1-yl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid derivatives with pyrrolidinone. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with 2-pyrrolidinone under basic conditions to form the desired product. Industrial production methods often employ similar routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(2-Oxopyrrolidin-1-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include hydroxyl derivatives, amides, and esters.

Aplicaciones Científicas De Investigación

1-(2-Oxopyrrolidin-1-yl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mecanismo De Acción

The mechanism of action of 1-(2-Oxopyrrolidin-1-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid (CAS 1546254-44-7)

- Structural Difference : A methylene spacer separates the 2-oxopyrrolidine and cyclopropane groups .

- Implications : The spacer may reduce steric strain but could alter binding affinity in biological targets.

1-(4-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1060804-89-8)

1-(Thiophen-2-yl)cyclopropanecarboxylic acid

Lactam Ring Variations

1-(2-Oxopiperidin-1-yl)cyclopropane-1-carboxylic acid (CAS 1483916-19-3)

- Structural Difference : A six-membered piperidin-2-one ring replaces the five-membered pyrrolidin-2-one .

- Implications : Increased ring flexibility in piperidin-2-one may improve conformational adaptability for target binding but reduce rigidity compared to pyrrolidin-2-one.

1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid (CAS 1417985-23-9)

Functional Group Modifications

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

- Structural Difference : A carbamoyl group with a fluorophenyl substituent replaces the 2-oxopyrrolidine .

- Implications : The electron-withdrawing fluorine atom enhances acidity (pKa ~3.34 predicted for similar compounds ) and may improve membrane permeability.

1-Allylcyclopropanecarboxylic acid (CAS 80360-57-2)

Physicochemical Comparisons

Actividad Biológica

1-(2-Oxopyrrolidin-1-yl)cyclopropanecarboxylic acid (often abbreviated as OPCA) is a cyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of OPCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C8H11NO3

Molecular Weight: 171.18 g/mol

CAS Number: 67118-33-6

The compound features a unique structural configuration that includes a cyclopropane ring and a pyrrolidine moiety, contributing to its biological activity.

The biological effects of OPCA are primarily attributed to its interaction with various molecular targets within the body. It has been shown to act as an enzyme inhibitor and receptor modulator, influencing several biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition: OPCA inhibits specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.

- Receptor Modulation: The compound interacts with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Anticonvulsant Activity

Research indicates that OPCA exhibits anticonvulsant properties. In animal models, it has been shown to significantly reduce seizure activity induced by NMDA (N-Methyl-D-aspartate) exposure. This effect is linked to its ability to modulate glutamate receptors, which play a crucial role in excitatory neurotransmission.

Analgesic Properties

OPCA has also demonstrated analgesic effects by antagonizing kappa opioid receptors. Studies suggest that it may provide pain relief without the typical side effects associated with traditional opioids.

Case Studies

-

Anticonvulsant Efficacy Study

- Objective: To evaluate the anticonvulsant effects of OPCA in rodents.

- Methodology: Rodents were administered varying doses of OPCA prior to NMDA exposure.

- Results: Significant reduction in seizure frequency and duration was observed in treated groups compared to controls, indicating strong anticonvulsant potential.

-

Analgesic Activity Assessment

- Objective: To assess the analgesic properties of OPCA through kappa opioid receptor modulation.

- Methodology: Pain models were established in rodents, with subsequent administration of OPCA.

- Results: The study found that OPCA effectively reduced pain responses, supporting its potential as a non-addictive analgesic alternative.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Oxopyrrolidin-1-yl)cyclopropanecarboxylic acid, and how can reaction yields be maximized?

- Methodology : Cyclopropanation is critical. A two-step approach is recommended:

Cyclopropane Ring Formation : Use diazomethane or other cyclopropanation reagents (e.g., Simmons–Smith conditions) to introduce the cyclopropane moiety to a pyrrolidinone precursor.

Carboxylic Acid Functionalization : Employ oxidation or hydrolysis of ester intermediates (e.g., tert-butyl esters) using acidic/basic conditions .

- Yield Optimization : Monitor reaction intermediates via HPLC or LC-MS. Adjust stoichiometry of cyclopropanation reagents (e.g., 1.5–2.0 equivalents) to minimize side products like ring-opened byproducts .

Q. How can the structural integrity of the cyclopropane ring be confirmed during synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Look for characteristic cyclopropane proton signals (δ 1.2–1.8 ppm, geminal coupling ) .

- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., cyclopropane C–C bond lengths ~1.54 Å) .

- FT-IR : Confirm carboxylic acid C=O stretching (~1700 cm) and pyrrolidinone amide C=O (~1650 cm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Screening Protocols :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., cysteine proteases) with Z-Phe-Arg-AMC substrate. IC values can be calculated from dose-response curves .

- Cellular Uptake : Radiolabel the compound (e.g., -carboxylic acid) and measure intracellular accumulation in HEK293 or HeLa cells .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopropane ring influence enzyme binding affinity?

- Case Study : Molecular docking (e.g., AutoDock Vina) reveals that (1R,2S) stereochemistry enhances hydrogen bonding with cysteine protease active sites (e.g., binding affinity ΔG = −7.2 kcal/mol vs. −6.5 kcal/mol for non-competitive isomers) .

- Validation : Compare IC values of enantiomers using chiral HPLC-separated samples. For example, (1R,2S) may show 10-fold lower IC than (1S,2R) in caspase-3 inhibition .

Q. How can contradictory data on metabolic stability in different studies be resolved?

- Data Reconciliation :

- Liver Microsome Assays : Test stability across species (e.g., human vs. rat microsomes) with NADPH cofactors. Discrepancies may arise from cytochrome P450 isoform differences .

- pH-Dependent Degradation : Perform stability studies at pH 2–7. The cyclopropane ring is prone to acid-catalyzed ring-opening, which may explain variability in gastrointestinal absorption models .

Q. What computational strategies predict structure-activity relationships (SAR) for cyclopropane derivatives?

- Approaches :

QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and substituent electronic effects with IC.

Free Energy Perturbation (FEP) : Simulate substituent modifications (e.g., replacing 2-oxopyrrolidinyl with piperidinone) to predict ΔΔG binding .

Q. What are the stability challenges under long-term storage, and how can they be mitigated?

- Degradation Pathways :

- Hydrolysis : Cyclopropane ring opening in aqueous buffers (e.g., PBS pH 7.4, t = 72 hours at 25°C).

- Oxidation : Pyrrolidinone ring oxidation at C-3/C-4 positions under light exposure .

Methodological Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.